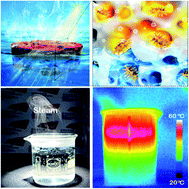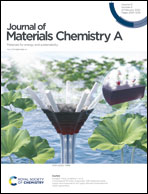A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†
Journal of Materials Chemistry A Pub Date: 2020-03-24 DOI: 10.1039/D0TA01980A
Abstract
Achieving efficient solar steam generation under natural sunlight has huge potential for sewage purification and seawater desalination. Plasmonic resonance has been extensively exploited for enhancing and extending the range of optical absorption. Until now, most reported broadband plasmonic solar absorbers have been designed by compact aggregation or engineering plasmonic architectures. In this work, we develop a new plasmonic absorber using gold nanostructures with the shape of a trepang (nano-trepang). By rationally regulating anisotropy at the single nanoparticle level, the nano-trepang shows good optical absorption over the entire solar spectrum (92.9%) with no requirement of engineering nanoparticle aggregation or constructing plasmonic architectures. The nano-trepang was then loaded into a polymeric aerogel and the network showed an excellent solar-to-vapor energy conversion efficiency of 79.3%. Under 1 sun AM1.5 G irradiation, a stable solar evaporation rate of 2.7 kg m−2 h−1 can be achieved, with high performance anti-salt precipitation in practical seawater steam generation. This work shows a broadband plasmonic absorber with aggregation-independent performance for highly efficient solar stream generation and provides a new strategy for practical solar desalination.

Recommended Literature
- [1] Betel leaf extract and its major component hydroxychavicol promote osteogenesis and alleviate glucocorticoid-induced osteoporosis in rats†
- [2] Building an artificial solid electrolyte interphase with high-uniformity and fast ion diffusion for ultralong-life sodium metal anodes†
- [3] Challenges in intermetallics: synthesis, structural characterization, and transitions
- [4] Characterisation of a hyperthermophilic transketolase from Thermotoga maritima DSM3109 as a biocatalyst for 7-keto-octuronic acid synthesis†
- [5] Book reviews
- [6] Building addressable libraries: a site-selective click-reaction strategy for rapidly assembling mass spectrometry cleavable linkers†
- [7] Characterisation of pillared clays by contrast-matching small-angle neutron scattering
- [8] Bright type-II photoluminescence from Mn-doped CdS/ZnSe/ZnS quantum dots with Mn2+ ions as exciton couplers†
- [9] Boosting axiality in stable high-coordinate Dy(iii) single-molecule magnets†
- [10] Characterization of rice straw lignin phenolics and evaluation of their role in pollen tube growth in Cucurbita pepo L.










